Welcome to the BenchChem Online Store!
molecular formula C8H7Cl2N B8421495 2,4-Dichloro-5-cyclopropylpyridine

2,4-Dichloro-5-cyclopropylpyridine

Cat. No. B8421495
M. Wt: 188.05 g/mol
InChI Key: YDBSMNFHMCALBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409866B2

Procedure details

A mixture of 5-bromo-2,4-dichloro-pyridine (CAN 849937-4, 4 g, 17.63 mmol), potassium phosphate tribasic (11.21 g, 52.89 mmol), cyclopropylboronic acid (5.2 g, 35.84 mmol) in toluene (45 ml) and water (5 ml) was degassed with argon for 15 minutes. To this reaction mixture was added palladium (II) acetate (80 mg, 0.35 mmol) and tricyclohexylphosphine (0.487 g, 1.74 mmol) at 25° C. and reaction mixture was again purged with argon for 5 minutes. The reaction mixture was then stirred at 100° C. for 12 hours. The reaction mixture was cooled to 25° C. and the catalyst was filtered off through a pad of celite and the filter pad was washed with ethyl acetate (3×50 ml). The filtrate was washed with brine, dried over sodium sulfate and evaporated to dryness. The crude material was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate to yield the title compound (2 g, 61%) as a light yellow oil. MS (ESI, m/z): 188.2 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
11.21 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.487 g
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:18]1(B(O)O)[CH2:20][CH2:19]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:9])[C:2]([CH:18]2[CH2:20][CH2:19]2)=[CH:7][N:6]=1 |f:1.2.3.4,9.10.11|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)Cl
Name
potassium phosphate tribasic
Quantity
11.21 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.487 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
80 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was again purged with argon for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off through a pad of celite
WASH
Type
WASH
Details
the filter pad was washed with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)Cl)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.